N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide
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Overview
Description
N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide is a compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a cyclohexyl group and a benzothiadiazine ring, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide typically involves the reaction of a cyclohexylamine derivative with a benzothiadiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways or as an agonist/antagonist of certain receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-benzothiadiazine-1,1-dioxides, such as:
- 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones
- 4H-1,2,4-benzothiadiazine-1,1-dioxides with various substituents at the 3- and 7-positions .
Uniqueness
N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the propyl substituent on the benzothiadiazine ring differentiates it from other similar compounds and contributes to its unique pharmacological profile .
Properties
IUPAC Name |
N-cyclohexyl-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-2-12-21-15-10-6-7-11-16(15)26(23,24)20-18(21)25-13-17(22)19-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVKQLQMVVMUHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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